N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
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Overview
Description
N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a 2-chloroanilino group, a quinoxalin-2-yl group, and a 4-methylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of quinoxalin-2(1H)-one derivatives. These derivatives can be synthesized by condensing ortho-diamines with 1,2-diketones Finally, the 4-methylbenzenesulfonamide group is introduced via sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .
Scientific Research Applications
N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The molecular pathways affected by this compound include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the 2-chloroanilino and 4-methylbenzenesulfonamide groups.
Quinoxalin-2(1H)-one: A derivative with a similar core structure but different substituents.
2-chloroquinoxaline: A compound with a chlorine atom at the 2-position of the quinoxaline ring
Uniqueness
N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 2-chloroanilino group enhances its reactivity, while the 4-methylbenzenesulfonamide group contributes to its solubility and stability .
Properties
Molecular Formula |
C21H17ClN4O2S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H17ClN4O2S/c1-14-10-12-15(13-11-14)29(27,28)26-21-20(23-17-7-3-2-6-16(17)22)24-18-8-4-5-9-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26) |
InChI Key |
RZPFLAKJDOOOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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